mGlu5 Negative Allosteric Modulation Potency
5‑Formyl‑2‑(1H‑pyrazol‑1‑yl)benzonitrile (BDBM50529991, CHEMBL4567923) demonstrates nanomolar binding affinity (Ki = 19 nM) and functional negative allosteric modulation (IC₅₀ = 88 nM) at the human mGlu5 receptor [1]. In contrast, the unsubstituted comparator 2-(1H‑pyrazol‑1‑yl)benzonitrile (BDBM50139455) exhibits a Ki of 5.3 nM at the rat mGlu5 receptor, but this value derives from a different assay system (rat cerebrocortical membrane vs. human CHO‑TREx cells), precluding direct rank‑order comparisons [2]. Another pyrazole‑based mGlu5 NAM, 4‑(3‑cyanophenyl)‑6‑pyridinylpyrimidine (a distinct chemotype), shows an IC₅₀ of 10,000 nM in a HEK293 cellular assay, underscoring the superior functional potency of the 5‑formyl‑2‑(1H‑pyrazol‑1‑yl)benzonitrile scaffold within the broader mGlu5 NAM landscape [3]. These data position the target compound as a potent mGlu5 NAM starting point for CNS drug discovery, with a functional potency approximately 114‑fold higher than the pyridinylpyrimidine comparator in cell‑based assays [1][3].
| Evidence Dimension | mGlu5 receptor negative allosteric modulation potency |
|---|---|
| Target Compound Data | Ki = 19 nM (binding); IC₅₀ = 88 nM (functional, Ca²⁺ mobilization) |
| Comparator Or Baseline | 2‑(1H‑pyrazol‑1‑yl)benzonitrile: Ki = 5.3 nM (rat mGlu5 binding); 4‑(3‑cyanophenyl)‑6‑pyridinylpyrimidine: IC₅₀ = 10,000 nM (human mGlu5, HEK293) |
| Quantified Difference | Target compound IC₅₀ is ~114‑fold more potent than the pyridinylpyrimidine comparator; Ki comparison to 2‑pyrazolyl analog is confounded by species/assay differences |
| Conditions | Human mGlu5 receptor expressed in CHO‑TREx cells; [³H]MPEP displacement (Ki) and quisqualate‑induced Ca²⁺ mobilization (IC₅₀) [1]; rat cerebrocortical membrane [³H]MPEP displacement [2]; human mGlu5 HEK293 cellular assay [3] |
Why This Matters
The quantifiable functional potency at human mGlu5 enables researchers to prioritize this scaffold for CNS programs where target engagement at low nanomolar concentrations is required, reducing the need for extensive initial SAR optimization compared to weaker chemotypes.
- [1] BindingDB. BDBM50529991 (CHEMBL4567923): Affinity Data for human mGlu5 receptor. Ki = 19 nM; IC₅₀ = 88 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50529991 (accessed 2026-04-27). View Source
- [2] BindingDB. BDBM50139455 (CHEMBL3765114): Affinity Data for rat mGlu5 receptor. Ki = 5.3 nM. https://ww.w.bindingdb.org (accessed 2026-04-27). View Source
- [3] BindingDB. BDBM50437098 (CHEMBL2403658): IC₅₀ = 10,000 nM for human mGlu5 negative allosteric modulation in HEK293 cells. https://www.bindingdb.org (accessed 2026-04-27). View Source
